molecular formula C6H11NOS2 B1684495 Sulforaphane CAS No. 4478-93-7

Sulforaphane

Cat. No.: B1684495
CAS No.: 4478-93-7
M. Wt: 177.3 g/mol
InChI Key: SUVMJBTUFCVSAD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulforaphane (SFN) is a naturally occurring compound found in cruciferous vegetables like broccoli, cabbage, cauliflower, and kale . It has been shown to target a specific cancer cell population displaying stem-like properties, known as cancer stem cells (CSCs) . These cells can self-renew and differentiate to form highly heterogeneous tumor masses .

Biochemical Pathways

SFN has been shown to modulate several biochemical pathways. It activates the nuclear factor-erythroid factor 2–related factor 2 (NRF2) and inhibits the NF-KB pathways . It also modulates the expression of phase II enzymes . Moreover, SFN has been found to influence the functions of intestinal epithelial cells, which could provide an alternative to targeting the microbes themselves for the remediation of microbial dysbiosis .

Pharmacokinetics

SFN is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg; however, the bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats . SFN and its major metabolite, this compound N-acetylcysteine (SFN-NAC), are metabolically unstable, especially in the plasma . SFN-NAC degrades considerably faster than SFN in plasma, with SFN being formed from SFN-NAC .

Result of Action

SFN has been linked to health benefits, such as improved heart health . It reduces inflammation, protects DNA by blocking mutations that lead to cancer, and may slow tumor growth . It has been shown to have anticancer properties, reducing both the size and number of various types of cancer cells .

Action Environment

The formation of SFN is controlled by the epithiospecifier protein, a myrosinase co-factor, which is temperature-specific . Therefore, the temperature, heating time, and other technological steps can influence the final SFN content in broccoli sprout homogenates . Factors such as a sedentary lifestyle, inadequate nutrition, alcohol consumption, smoking, and constant exposure to chemicals from the environment can contribute to health deterioration and the development of diseases .

Biochemical Analysis

Biochemical Properties

Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. This compound activates Nrf2 by disrupting its interaction with the inhibitor Keap1, leading to the induction of phase II detoxification enzymes . Additionally, this compound inhibits histone deacetylase (HDAC), which affects gene expression and has implications for cancer therapy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound activates the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying genes . It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation . Furthermore, this compound induces apoptosis in cancer cells and inhibits cell proliferation by affecting cell cycle regulators .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxifying enzymes . This compound also inhibits HDAC, leading to changes in gene expression that can suppress tumor growth . Additionally, it modulates the activity of enzymes involved in the metabolism of carcinogens, enhancing their detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable but can degrade under certain conditions such as high temperatures and extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of the Nrf2 pathway and continued inhibition of HDAC . These effects contribute to its potential as a therapeutic agent for chronic diseases.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects such as reducing tumor size and improving glucose tolerance . At high doses, this compound can cause adverse effects, including sedation, hypothermia, and impaired motor coordination . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, where it is conjugated with glutathione and further processed into dithiocarbamates before being excreted . This compound also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism, contributing to its anti-diabetic and anti-obesity effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be passively transported across cell membranes and also utilizes the paracellular pathway . This compound interacts with transporters and binding proteins that facilitate its distribution to different cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, is crucial for its detoxifying effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with Keap1 and activates Nrf2 . This compound can also translocate to the nucleus, where it influences gene expression by binding to AREs . This subcellular distribution is essential for its ability to modulate cellular defense mechanisms and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforaphane can be synthesized through chemical methods. One common synthetic route involves the reaction of 1,4-butanediol with thiophosgene to form 1-isothiocyanato-4-(methanesulfinyl)butane, which is this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources. The enzymatic hydrolysis of glucoraphanin, a glucosinolate found in cruciferous vegetables, by the enzyme myrosinase, produces this compound . Various extraction methods, including solvent extraction, high-hydrostatic-pressure extraction, ultrasound-assisted extraction, and microwave-assisted extraction, have been developed to optimize the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Sulforaphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Sulforaphane is unique among isothiocyanates due to its potent health-promoting properties. Similar compounds include:

This compound stands out due to its higher potency and broader range of biological activities compared to these similar compounds.

Properties

IUPAC Name

1-isothiocyanato-4-methylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMJBTUFCVSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036732
Record name Sulforaphane
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Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulforaphane
Source Human Metabolome Database (HMDB)
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CAS No.

4478-93-7
Record name Sulforaphane
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Record name Sulforaphane
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Record name sulforaphane
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Record name Sulforaphane
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Record name DL-Sulforaphane
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Record name SULFORAPHANE, (±)-
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Record name Sulforaphane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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